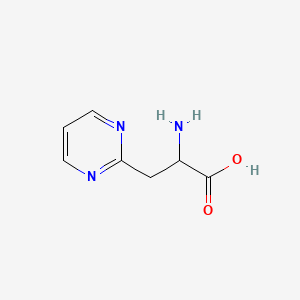
2-Amino-3-(pyrimidin-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(pyrimidin-2-yl)propanoic acid is a compound belonging to the class of pyrimidines, characterized by a pyrimidine ring substituted with an amino group and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(pyrimidin-2-yl)propanoic acid typically involves the reaction of 2-aminopyridine with ethyl acrylate under nitrogen protection, using anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst. The reaction is carried out at a temperature range of 120-160°C for 16-20 hours . The resulting product is then purified through recrystallization.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-(pyrimidin-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in different applications.
Scientific Research Applications
2-Amino-3-(pyrimidin-2-yl)propanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes
Mechanism of Action
The mechanism of action of 2-Amino-3-(pyrimidin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
3-(pyrimidin-2-yl)propanoic acid: A structurally related compound with similar chemical properties.
2-Amino-3-(pyridin-2-yl)propanoic acid: Another analog with a pyridine ring instead of a pyrimidine ring.
Uniqueness: 2-Amino-3-(pyrimidin-2-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its potential therapeutic applications make it a compound of significant interest in various research fields.
Properties
CAS No. |
3842-21-5 |
|---|---|
Molecular Formula |
C7H9N3O2 |
Molecular Weight |
167.17 g/mol |
IUPAC Name |
2-amino-3-pyrimidin-2-ylpropanoic acid |
InChI |
InChI=1S/C7H9N3O2/c8-5(7(11)12)4-6-9-2-1-3-10-6/h1-3,5H,4,8H2,(H,11,12) |
InChI Key |
XCNOBDDQOATTBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


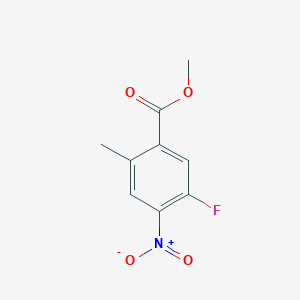
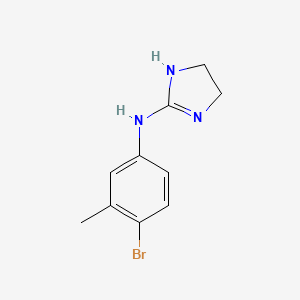
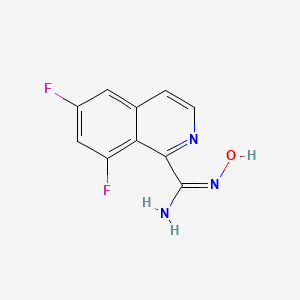

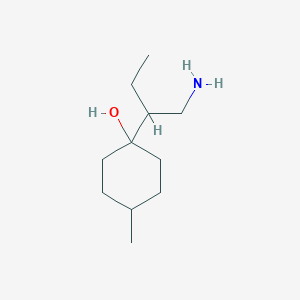

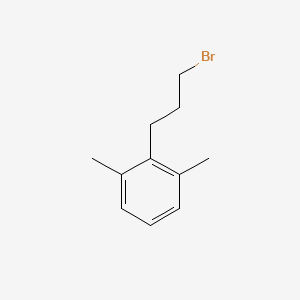
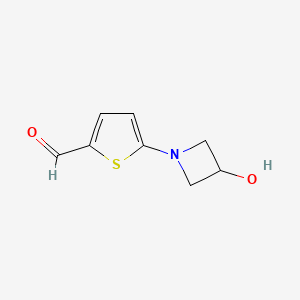
![Methyl (2R,3S)-3-[(tert-butoxycarbonyl)amino]-2-hydroxy-3-(3-nitrophenyl)propanoate](/img/structure/B13157958.png)
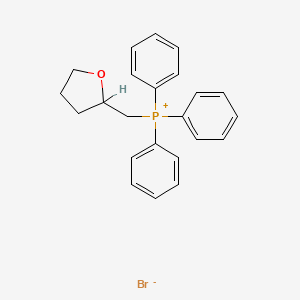
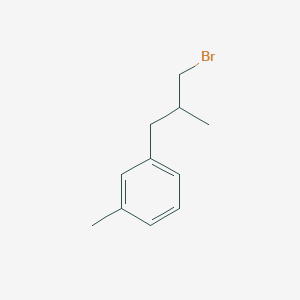

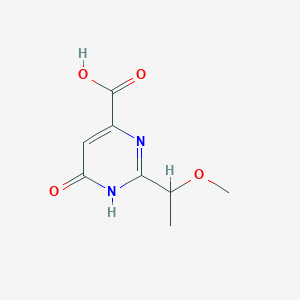
![5'-Nitro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13158006.png)
